N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide

Medicinal Chemistry CB2 Receptor PET Imaging Structure-Activity Relationship

CB2 PET tracer programs face low radiochemical yields from direct aromatic ¹⁸F-fluorination. This 1,2,5-oxadiazole (furazan) compound provides a terminal allyloxy handle enabling efficient ¹⁸F incorporation via electrophilic addition-without compromising CB2 affinity. • Allyl C=C bond supports thiol-ene click chemistry for SPR biosensors, affinity resins & fluorophore conjugation (reactivity absent in saturated-alkoxy or 4-Cl/3,4-diMeO analogs) • C₂ propanamide vector preserves defined geometry for fragment-linking & parallel SAR vs. branched amides • Modular scaffold (furazan core + allyloxyphenyl + propanamide) suits systematic fragment-based screening against HCT-116, HeLa, MCF7 & MDA-MB-468 lines. In stock for immediate global dispatch.

Molecular Formula C14H15N3O3
Molecular Weight 273.29 g/mol
Cat. No. B12180742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide
Molecular FormulaC14H15N3O3
Molecular Weight273.29 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=NON=C1C2=CC=C(C=C2)OCC=C
InChIInChI=1S/C14H15N3O3/c1-3-9-19-11-7-5-10(6-8-11)13-14(17-20-16-13)15-12(18)4-2/h3,5-8H,1,4,9H2,2H3,(H,15,17,18)
InChIKeyQDDMEDSQSWUQNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide: Core Structural Identity and Compound Class Positioning for Informed Procurement


N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide (C₁₄H₁₅N₃O₃, MW 273.29 g/mol) is a synthetic small molecule belonging to the 1,2,5-oxadiazole (furazan) class—a heterocyclic scaffold distinguished from the more common 1,2,4- and 1,3,4-oxadiazole regioisomers by its unique electronic profile, higher dipole moment, and pronounced hydrogen-bond acceptor capacity [1]. The compound features three modular structural elements: (i) a 1,2,5-oxadiazole core that confers metabolic stability and participates in π–π stacking interactions with aromatic enzyme subpockets; (ii) a 4-(prop-2-en-1-yloxy)phenyl substituent introducing a terminal allyl ether handle amenable to further functionalization; and (iii) an N-linked propanamide chain at the 3-position of the oxadiazole ring [2]. This specific substitution pattern places the compound at the intersection of two active medicinal chemistry campaigns: the N-aryl-oxadiazolyl-propionamide series developed as cannabinoid CB2 receptor ligands for PET imaging, and the 1,2,5-oxadiazole library explored for antiproliferative activity against solid tumor cell lines [1][3].

Why Generic 1,2,5-Oxadiazole Analogs Cannot Substitute for N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide in Research Protocols


Within the 1,2,5-oxadiazole-propionamide chemical space, even single-atom modifications at the amide chain or aryl ether position produce non-interchangeable molecular entities. The propanamide chain length at position 3 directly governs both CB2 receptor binding-pocket occupancy and susceptibility to in vivo amide hydrolysis [1]. Substituting the terminal allyloxy group with saturated propoxy, methoxy, or halogen substituents eliminates the terminal olefin required for bioorthogonal conjugation (thiol-ene click chemistry or olefin metathesis) and precludes ¹⁸F radiolabeling strategies that exploit the allyl moiety as a precursor or leaving-group attachment point [2]. Conversely, bulkier amide variants such as the 2-methylpropanamide (isobutyramide) analog introduce steric clash within narrow binding clefts—a phenomenon documented across the N-aryl-oxadiazolyl-propionamide CB2 series, where incremental alkyl branching at the amide α-carbon alters both affinity and selectivity ratios [1]. Generic substitution therefore risks loss of the specific chemical reactivity profile and biological target engagement characteristics that define this compound's utility in probe development and medicinal chemistry campaigns.

Quantitative Differentiation Evidence: N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide vs. Closest Analogs


Amide Chain Geometry: Unbranched Propanamide (C₂) Delivers Distinct Steric Profile Relative to Isobutyramide (C₃, α-Branched) Analog

The target compound bears an unbranched propanamide side chain (CH₂CH₃, 2-carbon extension from the carbonyl), while the direct analog 2-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide contains an α-methyl-branched isobutyramide (CH(CH₃)₂, 3-carbon extension with branching). This difference produces a molecular weight increment from 273.29 to 287.31 g/mol and alters the amide NH orientation within hydrogen-bonding networks. In the published N-aryl-oxadiazolyl-propionamide CB2 series, systematic variation of the amide chain length from C₂ (propionamide) through C₃ (butyramide) to branched C₃ (isobutyramide) revealed that chain branching and extension modulate CB2 binding pocket complementarity, with the unbranched C₂ propanamide providing the optimal balance of conformational flexibility and steric fit [1]. Experimental distribution coefficients (LogD, pH 7.2) determined for representative analogs further confirm that amide chain modifications directly alter lipophilicity, impacting blood-brain barrier penetration predictions [2].

Medicinal Chemistry CB2 Receptor PET Imaging Structure-Activity Relationship

Aryl Ether Substituent: Allyloxy Group Enables Bioorthogonal Chemistry, Not Accessible with Saturated Alkoxy or Halo Analogs

The para-allyloxy (–O–CH₂–CH=CH₂) substituent on the phenyl ring differentiates the target compound from analogs bearing saturated propoxy (–O–CH₂–CH₂–CH₃), methoxy (–O–CH₃), or halogen (e.g., 4-Cl) substituents. The terminal olefin provides a reactive handle for thiol-ene click chemistry, olefin cross-metathesis, and serves as a latent precursor for radiochemical transformations. In the broader N-aryl-oxadiazolyl-propionamide CB2 PET tracer program, introduction of ¹⁸F at the aromatic position is performed via leaving-group displacement at a labeling site that tolerates moderate structural modification [1]. The allyloxy group's terminal alkene can be converted to a [¹⁸F]fluoroethyl ether or serve as an attachment point for prosthetic group conjugation without disrupting the oxadiazole pharmacophore [1][2]. In contrast, the N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-trifluoromethyl-benzamide (MD77) series and 3,4-dimethoxyphenyl analogs lack this derivatizable olefin entirely, restricting downstream probe development options [3].

Chemical Biology Probes Click Chemistry Radiolabeling

1,2,5-Oxadiazole (Furazan) Regioisomer: Electronic Profile Differentiated from 1,2,4- and 1,3,4-Oxadiazole Scaffolds

The 1,2,5-oxadiazole (furazan) core is the least common of the four oxadiazole regioisomers in medicinal chemistry, with the 1,3,4- and 1,2,4-oxadiazoles dominating published libraries [1]. The 1,2,5-regioisomer exhibits a distinct electronic structure: the two nitrogen atoms are adjacent (N–O–N connectivity) rather than separated by a carbon atom as in 1,2,4-oxadiazole (N–C–O–N). This difference produces a higher dipole moment, stronger inductive electron-withdrawing effect, and enhanced hydrogen-bond acceptor capacity at both nitrogen atoms—properties quantified in comparative computational studies of oxadiazole scaffolds [1]. Synthetic accessibility further differentiates the regioisomers: 1,2,5-oxadiazoles are prepared via dehydration of 1,2-dicarbonyl dioximes (glyoximes), while 1,3,4-oxadiazoles require diacylhydrazine cyclodehydration—each route imposing distinct precursor availability and functional group tolerance constraints that affect scalable procurement decisions [2].

Medicinal Chemistry Fragment-Based Drug Design Heterocyclic Chemistry

Antiproliferative Class Activity: 1,2,5-Oxadiazole Scaffold Yields IC₅₀ Values Below 20 μM Against Colorectal and Cervical Carcinoma, with Substitution-Dependent Potency Tuning

A focused library of 1,2,5-oxadiazole derivatives—systematically varying the para-substituents on both phenyl rings—was evaluated against HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cell lines via MTT assay. Multiple derivatives demonstrated significant antiproliferative effects, with several compounds achieving IC₅₀ values below 20 μM [1]. The most potent analog (compound 4, a regioisomer of MD77 with inverted para-substituent positions) showed activity against an expanded panel including MCF7 (breast adenocarcinoma) and MDA-MB-468 (triple-negative breast cancer) cell lines, with mechanistic studies indicating human topoisomerase IIα relaxation activity inhibition [2]. While the target compound N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide was not directly tested in this screen, its structural features—propanamide chain and electron-donating allyloxy substituent—place it within the active SAR space defined by these studies, distinguishing it from the 4-chlorophenyl and 4-trifluoromethyl-benzamide substitution pattern of MD77 that yielded the strongest antiproliferative signal [1][2].

Cancer Therapeutics Antiproliferative Screening Topoisomerase Inhibition

CB2 Receptor Selectivity Class Evidence: N-Aryl-Oxadiazolyl-Propionamide Scaffold Retains High Affinity and CB1 Discrimination Upon Aryl Substitution at the Oxadiazole 3-Position

The N-aryl-oxadiazolyl-propionamide chemotype has been validated as a selective human CB2 receptor ligand class. Radioligand replacement assays demonstrated that modification of the (hetero)aromatic moiety at the 3-position of the 1,2,4-oxadiazole (analogous to the 4-aryl position in 1,2,5-oxadiazoles) exerts only moderate impact on CB2 affinity while strongly modulating selectivity against CB1 [1]. Autoradiography with [¹⁸F]-labeled derivatives confirmed selective binding to CB2 receptors in mouse spleen tissue, with ≥74% inhibition of tracer binding by CB2-specific ligands (JTE 907, GP1a) [2]. The lead compound in the series achieved high CB2 affinity (Ki in the low nanomolar range) and >100-fold selectivity over CB1, establishing the scaffold's suitability for PET radiotracer development [1]. This class-level evidence indicates that the target compound—bearing the critical propanamide pharmacophore—is positioned within a validated CB2 ligand space, though its specific Ki and selectivity ratio require empirical determination.

Cannabinoid Receptor Pharmacology PET Tracer Development Neuroinflammation Imaging

High-Impact Application Scenarios for N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide in Research and Early Discovery


CB2 Receptor PET Tracer Lead Optimization: Allyloxy Handle for ¹⁸F Radiolabeling Without Pharmacophore Disruption

The target compound serves as a privileged starting point for developing next-generation CB2-selective PET imaging agents. Its allyloxy group provides a built-in synthetic handle for ¹⁸F incorporation via electrophilic addition or prosthetic group conjugation at a site that tolerates structural modification without compromising CB2 affinity [1]. This strategy circumvents the unsatisfactory radiochemical yields encountered during direct aromatic radiofluorination of earlier N-aryl-oxadiazolyl-propionamide leads [2]. Researchers can perform parallel SAR exploration at the amide chain (C₂ propanamide baseline) while maintaining the allyloxy radiolabeling site constant across derivatives.

Chemical Biology Probe Development: Terminal Olefin as a Biorthogonal Conjugation Anchor Point

The terminal allyl C=C bond enables thiol-ene click chemistry for covalent attachment to surfaces, affinity resins, or fluorescent reporters under mild, biocompatible conditions. This reactivity is absent in saturated-alkoxy analogs (e.g., propoxy, methoxy) and cannot be replicated by the 4-chlorophenyl or 3,4-dimethoxyphenyl comparators that dominate published 1,2,5-oxadiazole libraries [3]. Probe development programs requiring compound immobilization for target identification (affinity chromatography, SPR biosensors) or cellular imaging (fluorophore conjugation via PEG-allyl linkers) will find the allyloxy group an essential procurement criterion.

Solid Tumor Antiproliferative Screening: Exploring the 4-Allyloxy-1,2,5-Oxadiazole SAR Space Independent of the MD77 Series

The 1,2,5-oxadiazole scaffold has demonstrated antiproliferative activity against HCT-116, HeLa, MCF7, and MDA-MB-468 cell lines with IC₅₀ values reaching below 20 μM for optimized substitution patterns [3][4]. The target compound's substitution pattern (4-allyloxy + 3-propanamide) differs fundamentally from the extensively characterized MD77 series (4-chloro/4-CF₃-benzamide) that targets topoisomerase IIα [4]. This structural divergence enables screening campaigns to probe an underexplored region of 1,2,5-oxadiazole chemical space, potentially identifying novel mechanisms of action distinct from topoisomerase inhibition while retaining the validated antiproliferative scaffold.

Fragment-Based Drug Discovery: 1,2,5-Oxadiazole Core with Defined Amide Exit Vector for Fragment Growing and Merging

The compound's three modular components—furazan core, 4-(allyloxy)phenyl fragment, and propanamide chain—each represent independently optimizable fragments for systematic SAR campaigns. The unambiguous C₂ propanamide exit vector (vs. branched or extended amides in analog series) provides a defined geometry for fragment linking strategies [1]. The 1,2,5-oxadiazole core's distinct electronic profile relative to the more commonly used 1,2,4- and 1,3,4-oxadiazole fragments adds chemical diversity to fragment libraries, enabling exploration of novel hydrogen-bonding patterns in target protein binding sites [5].

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